4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol
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Overview
Description
4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the amino, methyl, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may target the amino group, converting it to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methyl-1H-pyrazol-5-ol: Lacks the isopropyl group.
3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol: Lacks the amino group.
4-amino-1-(propan-2-yl)-1H-pyrazol-5-ol: Lacks the methyl group.
Uniqueness
4-amino-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ol is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
4-amino-5-methyl-2-propan-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C7H13N3O/c1-4(2)10-7(11)6(8)5(3)9-10/h4,9H,8H2,1-3H3 |
InChI Key |
NGWXKSJRUYHQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(C)C)N |
Origin of Product |
United States |
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